3-Chlorobenzyl 6-(((4-chlorophenyl)sulfanyl)methyl)-2-methyl-4-pyrimidinyl ether
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Overview
Description
3-Chlorobenzyl 6-(((4-chlorophenyl)sulfanyl)methyl)-2-methyl-4-pyrimidinyl ether is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorobenzyl 6-(((4-chlorophenyl)sulfanyl)methyl)-2-methyl-4-pyrimidinyl ether typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the chlorobenzyl and chlorophenyl groups. Common reagents used in these reactions include chlorinating agents, sulfur-containing compounds, and various catalysts to facilitate the formation of the desired ether linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process, reduce costs, and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Chlorobenzyl 6-(((4-chlorophenyl)sulfanyl)methyl)-2-methyl-4-pyrimidinyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds.
Scientific Research Applications
3-Chlorobenzyl 6-(((4-chlorophenyl)sulfanyl)methyl)-2-methyl-4-pyrimidinyl ether has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Researchers may explore its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: The compound’s unique structure may offer therapeutic potential, prompting investigations into its efficacy as a drug candidate for various diseases.
Industry: Its chemical properties make it suitable for use in the development of new materials, coatings, and other industrial applications.
Mechanism of Action
The mechanism of action of 3-Chlorobenzyl 6-(((4-chlorophenyl)sulfanyl)methyl)-2-methyl-4-pyrimidinyl ether involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and influencing biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorobenzyl 6-(((4-chlorophenyl)sulfanyl)methyl)-2-methyl-4-pyrimidinyl ether
- 3-Bromobenzyl 6-(((4-chlorophenyl)sulfanyl)methyl)-2-methyl-4-pyrimidinyl ether
- 3-Chlorobenzyl 6-(((4-methylphenyl)sulfanyl)methyl)-2-methyl-4-pyrimidinyl ether
Uniqueness
3-Chlorobenzyl 6-(((4-chlorophenyl)sulfanyl)methyl)-2-methyl-4-pyrimidinyl ether is unique due to the specific arrangement of its substituents, which can influence its reactivity, binding affinity, and overall chemical behavior
Properties
IUPAC Name |
4-[(3-chlorophenyl)methoxy]-6-[(4-chlorophenyl)sulfanylmethyl]-2-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2OS/c1-13-22-17(12-25-18-7-5-15(20)6-8-18)10-19(23-13)24-11-14-3-2-4-16(21)9-14/h2-10H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUQKUUKYSYPJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OCC2=CC(=CC=C2)Cl)CSC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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